Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The VQY peptide is a long amino acid sequence composed of various amino acids. Let’s dissect its components:

- Valyl (V) : Represents the amino acid valine.

- Glutaminyl (Q) : Corresponds to glutamine.

- Tyrosyl (Y) : Refers to tyrosine.

- Prolyl (P) : Represents proline.

- Alpha-glutamyl : Indicates an alpha-glutamate residue.

- Histidyl (H) : Corresponds to histidine.

- Alpha-aspartyl : Refers to an alpha-aspartate residue.

- Lysyl (K) : Represents lysine.

- Phenylalanyl (F) : Corresponds to phenylalanine.

- Leucyl (L) : Represents leucine.

- Glycyl (G) : Refers to glycine.

- Methionyl (M) : Corresponds to methionine.

- Threonyl (T) : Represents threonine.

- Seryl (S) : Refers to serine.

- Alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine : This lengthy segment combines various amino acids in a specific order.

Synthesis Analysis

The synthesis of the VQY peptide involves solid-phase peptide synthesis (SPPS) . Researchers assemble the peptide chain step by step, starting from the C-terminus (carboxylic end) to the N-terminus (amino end). Protecting groups ensure selective reactions during each coupling step. The final product is purified and characterized.

Molecular Structure Analysis

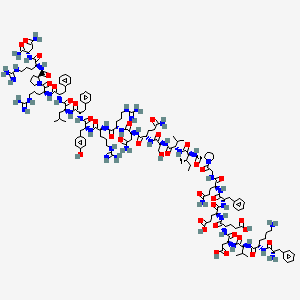

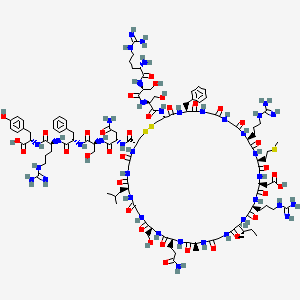

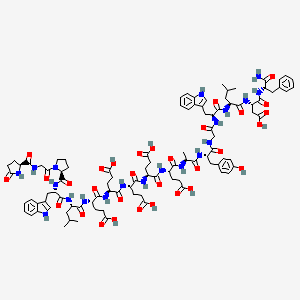

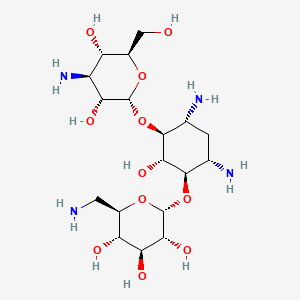

The VQY peptide’s molecular structure consists of a linear chain of amino acids. Its backbone comprises peptide bonds (amide linkages) connecting adjacent amino acids. The side chains of each amino acid contribute to its unique properties.

Chemical Reactions Analysis

The VQY peptide can participate in various chemical reactions:

- Hydrolysis : Enzymes break peptide bonds, releasing individual amino acids.

- Oxidation : Specific amino acid residues (e.g., methionine) may undergo oxidation.

- Modification : Researchers can introduce modifications (e.g., phosphorylation) to study specific functions.

Physical And Chemical Properties Analysis

- Solubility : The peptide’s solubility depends on its amino acid composition.

- Stability : Factors like pH, temperature, and proteases affect stability.

- Charge : The net charge depends on the pKa values of its amino acids.

Safety And Hazards

- Biocompatibility : Assess its safety for biological applications.

- Allergenicity : Evaluate potential allergic reactions.

- Toxicity : Investigate any adverse effects.

Direcciones Futuras

- Functional Studies : Explore its role in specific biological pathways.

- Drug Development : Investigate its therapeutic potential.

- Structural Insights : Determine its 3D structure for targeted drug design.

Propiedades

IUPAC Name |

5-[[1-[2-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[2-[[1-[[1-[2-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSVDLZVCMFSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H207N31O35S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583183 |

Source

|

| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2928.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |

CAS RN |

99510-37-9 |

Source

|

| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)